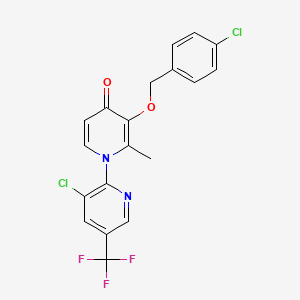

![molecular formula C12H13N3O4S B2839502 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone CAS No. 551932-03-7](/img/structure/B2839502.png)

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

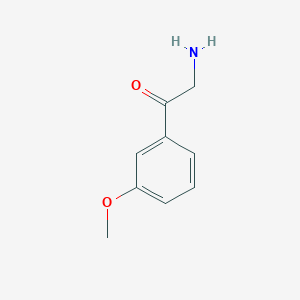

The compound “2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone” is a complex organic molecule that contains a furan ring, an oxadiazole ring, and a morpholine ring . It is related to the class of compounds known as nitrofurans, which are compounds containing a furan ring that bears a nitro group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The reaction is typically monitored by thin layer chromatography in a toluene–acetone solvent system .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for a similar compound is "1S/C14H10N2O3S/c17-11(10-5-2-1-3-6-10)9-20-14-16-15-13(19-14)12-7-4-8-18-12/h1-8H,9H2" . This indicates the presence of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The molecular weight is approximately 315.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound is also characterized by a rotatable bond count of 6 .Applications De Recherche Scientifique

Biological Activities of Coumarin and Oxadiazole Derivatives

Research has demonstrated that coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities due to their structural diversity. These activities include anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive effects. The oxadiazole moiety, in particular, shows promise in antimicrobial, anticancer, and anti-inflammatory applications, making it a critical target for further drug development (S. Jalhan et al., 2017).

Furan Derivatives in Sustainable Materials and Fuels

Furan derivatives, including 5-Hydroxymethylfurfural (HMF), have been identified as versatile reagents for sustainable chemistry, offering an alternative feedstock for the chemical industry. These derivatives have potential applications in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, highlighting the significant role of furan in advancing green chemistry and materials science (V. M. Chernyshev et al., 2017).

Enzymatic Treatment of Organic Pollutants

The enzymatic approach has shown potential in the remediation of organic pollutants, including those derived from furan compounds. Enzymes, in the presence of redox mediators, can degrade recalcitrant compounds efficiently, highlighting a promising application of furan derivatives in environmental science and pollution treatment (Maroof Husain & Q. Husain, 2007).

CNS Acting Drugs Synthesis

Furan and oxadiazole derivatives have been investigated for their potential in synthesizing novel Central Nervous System (CNS) acting drugs. The functional chemical groups in these compounds may serve as lead molecules for developing compounds with CNS activity, offering new avenues for treating CNS disorders (S. Saganuwan, 2017).

Bioactive Nucleobases and Nucleosides

Furanyl- or thienyl-substituted nucleobases and nucleosides demonstrate the importance of heteroaryl substituents in medicinal chemistry. These compounds, which include modifications to purine and pyrimidine nucleobases and nucleosides, show promising antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, underscoring the potential of furan derivatives in drug discovery and development (T. Ostrowski, 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as those belonging to the nitrofurans, have been known to target proteins like aldose reductase .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures, such as 1,3,4-oxadiazoles, have a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are known to have diverse pharmacological activities .

Propriétés

IUPAC Name |

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-10(15-3-6-17-7-4-15)8-20-12-14-13-11(19-12)9-2-1-5-18-9/h1-2,5H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLHDQSMXREOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

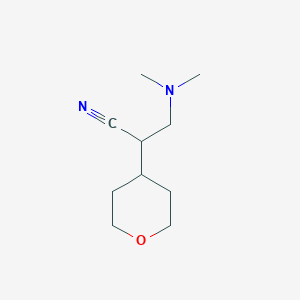

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)

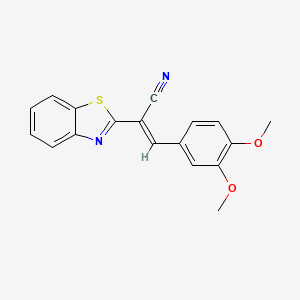

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

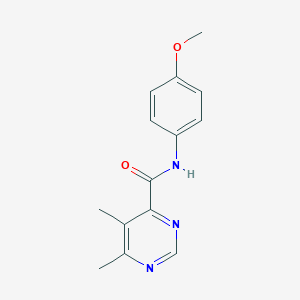

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)

![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)

![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)